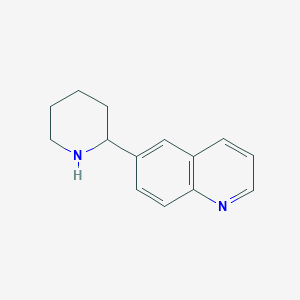

6-(Piperidin-2-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

6-piperidin-2-ylquinoline |

InChI |

InChI=1S/C14H16N2/c1-2-8-15-13(5-1)12-6-7-14-11(10-12)4-3-9-16-14/h3-4,6-7,9-10,13,15H,1-2,5,8H2 |

InChI Key |

AAWXBYCRTQAXIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Piperidin-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust and efficient two-step synthetic pathway for the preparation of 6-(Piperidin-2-yl)quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis circumvents the challenges of a direct Skraup reaction by employing a Suzuki-Miyaura cross-coupling reaction to form 6-(pyridin-2-yl)quinoline, followed by a chemoselective catalytic hydrogenation of the pyridine ring. This document provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate the replication and optimization of this synthetic route.

Introduction

Quinoline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The piperidine moiety is also a prevalent feature in many approved drugs, contributing to favorable pharmacokinetic properties. The fusion of these two pharmacophores in this compound presents a compelling scaffold for the exploration of new therapeutic agents. While the Skraup reaction is a classic method for quinoline synthesis, its direct application for producing highly functionalized derivatives like the target compound is often challenging due to harsh reaction conditions and the difficulty in preparing the required substituted aniline precursors.

This guide, therefore, outlines a more strategic and versatile approach: the initial construction of a 6-(pyridin-2-yl)quinoline intermediate via a palladium-catalyzed cross-coupling reaction, followed by the selective reduction of the pyridine ring to the desired piperidine.

Synthetic Strategy

The synthesis of this compound is proposed to be achieved in two key steps, as illustrated in the workflow diagram below. This strategy allows for a modular and controlled construction of the target molecule.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-(Pyridin-2-yl)quinoline via Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromoquinoline with 2-pyridylboronic acid to yield 6-(pyridin-2-yl)quinoline.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 6-Bromoquinoline | C₉H₆BrN | 208.06 |

| 2-Pyridylboronic Acid | C₅H₆BNO₂ | 122.92 |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 |

| Water (degassed) | H₂O | 18.02 |

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoquinoline (1.0 eq), 2-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 6-(pyridin-2-yl)quinoline.

Expected Yield: 75-85%

Step 2: Selective Catalytic Hydrogenation of 6-(Pyridin-2-yl)quinoline

This protocol describes the chemoselective hydrogenation of the pyridine ring of 6-(pyridin-2-yl)quinoline to the corresponding piperidine using a heterogeneous catalyst. The selectivity is crucial to avoid the reduction of the quinoline ring.[1]

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 6-(Pyridin-2-yl)quinoline | C₁₄H₁₀N₂ | 206.25 |

| Platinum(IV) Oxide (PtO₂, Adam's catalyst) | PtO₂ | 227.08 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

| Hydrogen Gas (H₂) | H₂ | 2.02 |

Procedure:

-

To a high-pressure hydrogenation vessel, add 6-(pyridin-2-yl)quinoline (1.0 eq) and glacial acetic acid.

-

Add platinum(IV) oxide (5-10 mol%).

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to yield this compound.

Expected Yield: 80-90%

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthetic route.

| Step | Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Typical Yield (%) |

| 1 | Suzuki-Miyaura Coupling | 6-Bromoquinoline, 2-Pyridylboronic Acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/Water | 90-100 | Atmospheric | 12-24 | 75-85 |

| 2 | Catalytic Hydrogenation | 6-(Pyridin-2-yl)quinoline | PtO₂, H₂ | Acetic Acid | Room Temp. | 50-70 | 6-12 | 80-90 |

Logical Relationships and Mechanisms

The success of this synthetic approach hinges on the chemoselectivity of the hydrogenation step. The rationale for the selective reduction of the pyridine ring over the quinoline ring is based on the electronic properties of the two heteroaromatic systems.

Caption: Key reaction mechanisms and principles.

The pyridine ring is generally more electron-deficient than the benzene ring of the quinoline moiety. In an acidic medium, both nitrogen atoms will be protonated, but the pyridinium species is more susceptible to reduction. The platinum catalyst facilitates the addition of hydrogen across the double bonds of the more activated pyridine ring.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing this compound. The use of a Suzuki-Miyaura coupling allows for the efficient formation of the key C-C bond, while the subsequent chemoselective catalytic hydrogenation offers a clean and high-yielding transformation to the final product. This guide provides the necessary details for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

The Friedländer Synthesis of 6-(Piperidin-2-yl)quinoline Derivatives: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The Friedländer synthesis, a classic annulation reaction, provides a versatile and efficient method for the construction of the quinoline ring system.[3] This technical guide provides an in-depth overview of the Friedländer synthesis, with a focus on its potential application for the preparation of 6-(piperidin-2-yl)quinoline derivatives, a class of compounds of interest in drug discovery.

The Friedländer Annulation: A Powerful Tool for Quinoline Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[3] The reaction proceeds via an initial aldol condensation followed by an intramolecular cyclization and dehydration to afford the quinoline product. The reaction can be catalyzed by either acids or bases.[3]

A general workflow for the Friedländer synthesis is depicted below:

Caption: General workflow of the Friedländer quinoline synthesis.

Theoretical Application to this compound Synthesis

To synthesize a this compound derivative using the Friedländer approach, the key starting material would be 2-amino-5-(piperidin-2-yl)benzaldehyde or a corresponding ketone. This precursor would then be reacted with a suitable α-methylene carbonyl compound to yield the desired quinoline.

The logical workflow for this specific synthesis is outlined in the following diagram:

Caption: Proposed synthetic route to this compound.

As of this writing, a detailed, peer-reviewed synthesis of 2-amino-5-(piperidin-2-yl)benzaldehyde has not been prominently reported, which may explain the absence of its use in the Friedländer synthesis within the accessible literature.

Experimental Protocol: Synthesis of 6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde

To provide a practical example of a related synthesis, the following protocol is adapted from the synthesis of 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, an isomer of the target class of molecules.[4][5] This procedure illustrates the typical reaction conditions and workup for the synthesis of a piperidinyl-substituted quinoline derivative, albeit not via the Friedländer reaction but through a nucleophilic aromatic substitution, which is another common method for preparing such compounds.

| Parameter | Value |

| Starting Material | 2-chloro-6-methylquinoline-3-carbaldehyde |

| Reagent | Piperidine |

| Catalyst/Solvent | Cetyltrimethylammonium bromide (CTAB), Polyethylene glycol-400 (PEG-400) |

| Temperature | 135 °C |

| Reaction Time | 2.5 hours |

| Yield | >95% |

Detailed Methodology:

-

A mixture of 2-chloro-6-methylquinoline-3-carbaldehyde (1 mmol), cetyltrimethylammonium bromide (CTAB) (0.1 mmol), and polyethylene glycol-400 (PEG-400) (5 mL) is prepared in a round-bottom flask.[4][5]

-

Piperidine (1.1 mmol) is added to the mixture.[4]

-

The reaction mixture is heated to 135 °C with stirring for 2.5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, the reaction is quenched by pouring the mixture over crushed ice with stirring.[4]

-

The resulting yellow precipitate is collected by filtration, washed with water, and dried.[4]

-

The crude product is recrystallized from ethanol to yield the pure 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde.[4]

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound derivatives is not extensively documented, the broader quinoline class of compounds is known to interact with various cellular signaling pathways, making them attractive candidates for drug development.[6] For instance, certain quinoline derivatives have been shown to act as inhibitors of receptor tyrosine kinases such as c-Met, EGF, and VEGF receptors, which are often dysregulated in cancer.[6] Inhibition of these receptors can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, leading to reduced cell proliferation, survival, and angiogenesis.[6]

The potential interaction of a hypothetical this compound derivative with the c-Met signaling pathway is illustrated below:

Caption: Hypothetical inhibition of the c-Met signaling pathway.

Conclusion

The Friedländer synthesis remains a cornerstone in the construction of quinoline-based molecules. While its direct application for the synthesis of this compound derivatives is not well-documented, the principles of this reaction provide a clear theoretical pathway for its potential execution. The development of a reliable synthetic route to the key intermediate, 2-amino-5-(piperidin-2-yl)benzaldehyde, would be a critical first step in exploring this avenue. Further research into the synthesis and biological evaluation of this specific class of quinoline derivatives could unveil novel therapeutic agents with the potential to modulate key signaling pathways implicated in various diseases.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 4. thaiscience.info [thaiscience.info]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

Spectroscopic Characterization of 6-(Piperidin-2-yl)quinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 6-(Piperidin-2-yl)quinoline. Due to the absence of published empirical data for this specific molecule, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, drawing upon data from structurally related compounds. Detailed experimental protocols are provided to facilitate the acquisition of actual spectral data, and a logical workflow for the characterization of such novel compounds is outlined.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the quinoline and piperidine ring systems.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Quinoline Moiety | |||

| H-2 | 8.8 - 8.9 | dd | J = 4.2, 1.7 |

| H-3 | 7.3 - 7.4 | dd | J = 8.2, 4.2 |

| H-4 | 8.0 - 8.1 | dd | J = 8.2, 1.7 |

| H-5 | 7.9 - 8.0 | d | J = 8.8 |

| H-7 | 7.6 - 7.7 | dd | J = 8.8, 2.2 |

| H-8 | 7.8 - 7.9 | d | J = 8.8 |

| Piperidine Moiety | |||

| H-2' (methine) | 3.5 - 3.7 | m | - |

| H-3' (axial) | 1.6 - 1.8 | m | - |

| H-3' (equatorial) | 1.9 - 2.1 | m | - |

| H-4' (axial) | 1.4 - 1.6 | m | - |

| H-4' (equatorial) | 1.8 - 2.0 | m | - |

| H-5' (axial) | 1.5 - 1.7 | m | - |

| H-5' (equatorial) | 1.9 - 2.1 | m | - |

| H-6' (axial) | 2.8 - 3.0 | m | - |

| H-6' (equatorial) | 3.2 - 3.4 | m | - |

| NH | 2.0 - 3.0 | br s | - |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. Actual values may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quinoline Moiety | |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 129 - 131 |

| C-6 | 145 - 147 |

| C-7 | 125 - 127 |

| C-8 | 127 - 129 |

| C-8a | 148 - 150 |

| Piperidine Moiety | |

| C-2' | 55 - 58 |

| C-3' | 25 - 28 |

| C-4' | 24 - 27 |

| C-5' | 30 - 33 |

| C-6' | 46 - 49 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. Actual values may vary based on solvent and concentration.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 212 | High | [M]⁺˙ (Molecular Ion) |

| 211 | Moderate | [M-H]⁺ |

| 183 | Moderate | [M-C₂H₅]⁺ |

| 170 | High | [M-C₃H₆]⁺ (loss of propene from piperidine ring) |

| 156 | Moderate | [M-C₄H₈]⁺ (loss of butene from piperidine ring) |

| 129 | High | [Quinoline]⁺˙ |

| 84 | High | [Piperidine]⁺˙ |

Note: Fragmentation patterns are predictive and may vary depending on the ionization method and energy.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300 - 3500 | Medium, Broad | N-H stretch (piperidine) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| 1600 - 1620 | Medium | C=C stretch (quinoline) |

| 1500 - 1580 | Strong | C=C stretch (quinoline) |

| 1450 - 1490 | Medium | C-H bend (aliphatic) |

| 1100 - 1300 | Medium | C-N stretch |

| 750 - 850 | Strong | C-H out-of-plane bend (aromatic) |

Note: Predicted for a solid-state (KBr pellet or ATR) measurement.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Data Acquisition:

-

¹H NMR:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

-

¹³C NMR:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak or TMS.

-

-

-

2D NMR (Optional but Recommended): To unambiguously assign proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI), coupled to a suitable inlet system (e.g., gas chromatography or direct infusion). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Sample Preparation:

-

For EI-MS (typically with GC inlet): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

For ESI-MS (direct infusion): Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with electrospray, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

If using high-resolution MS, determine the elemental composition from the accurate mass measurement.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the instrument's anvil. This is often the simplest and quickest method.

-

KBr Pellet:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound such as this compound.

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational framework for the spectroscopic characterization of this compound. The predicted data serves as a valuable reference for researchers, while the detailed protocols offer practical guidance for obtaining empirical evidence to confirm the structure and purity of this novel compound.

Spectroscopic and Structural Elucidation of 6-(Piperidin-2-yl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for a compound structurally analogous to 6-(Piperidin-2-yl)quinoline. Due to the absence of publicly available NMR data for the exact target molecule, this document presents the ¹H and ¹³C NMR data for 1-(quinolin-3-yl)piperidin-2-ol , a closely related structural analog. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and development of novel quinoline-based compounds.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for 1-(quinolin-3-yl)piperidin-2-ol. This data provides insights into the chemical environment of the protons and carbons within the molecule.

Table 1: ¹H NMR Data for 1-(quinolin-3-yl)piperidin-2-ol

| Chemical Shift (δ) ppm |

| 8.73 |

| 8.01 |

| 7.89 |

| 7.63 |

| 7.52 |

| 7.39 |

| 7.26 |

| 5.12 |

| 4.21 |

| 3.12 |

| 2.21 |

| 1.89-1.65 |

Disclaimer: The data presented is for the structural analog 1-(quinolin-3-yl)piperidin-2-ol as reported in scientific literature.[1][2]

Table 2: ¹³C NMR Data for 1-(quinolin-3-yl)piperidin-2-ol

| Chemical Shift (δ) ppm |

| 149.8 |

| 147.2 |

| 139.1 |

| 132.5 |

| 129.2 |

| 128.7 |

| 127.9 |

| 126.8 |

| 122.3 |

| 84.1 |

| 59.2 |

| 47.9 |

| 31.8 |

| 24.9 |

| 19.4 |

Disclaimer: The data presented is for the structural analog 1-(quinolin-3-yl)piperidin-2-ol as reported in scientific literature.[1][2]

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of quinoline and piperidine derivatives, based on common laboratory practices.

Instrumentation:

-

A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, equipped with a 5 mm broadband probe.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar organic molecules. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be used depending on the solubility of the compound.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) in the ¹H NMR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

Caption: General workflow for NMR analysis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of 6-(Piperidin-2-yl)quinoline

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the mass spectrometry analysis of 6-(Piperidin-2-yl)quinoline. This document provides a comprehensive overview of the anticipated fragmentation patterns, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and a structured presentation of hypothetical quantitative data.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the established biological activities of both quinoline and piperidine scaffolds. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel chemical entities. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices and for metabolic studies. This guide outlines a systematic approach to its analysis by mass spectrometry.

Predicted Fragmentation Pathways

The fragmentation of this compound under mass spectrometry, particularly with collision-induced dissociation (CID), is expected to proceed through several key pathways involving the cleavage of the piperidine ring, the quinoline ring, and the bond connecting these two moieties. Based on established fragmentation patterns of quinoline and piperidine alkaloids, the following fragmentation cascade is proposed.[1][2] The quinoline ring is known to undergo a characteristic loss of hydrogen cyanide (HCN), a neutral loss of 27 Da.[1][3] Piperidine derivatives often exhibit fragmentation involving the loss of neutral molecules such as water or acetic acid, depending on other substitutions.[2]

A proposed fragmentation pathway for this compound is visualized below. The initial protonated molecule is expected to undergo fragmentation at the piperidine ring, leading to characteristic fragment ions. Subsequent fragmentation could involve the quinoline moiety.

Experimental Workflow for LC-MS/MS Analysis

A robust and sensitive analytical method for the characterization and quantification of this compound involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following workflow outlines the key steps from sample preparation to data analysis.

Hypothetical Signaling Pathway Involvement

Quinoline derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor of a key kinase, thereby modulating downstream cellular processes.

Quantitative Mass Spectrometry Data

The following table summarizes the hypothetical quantitative data obtained from a tandem mass spectrometry experiment for this compound. The data includes the mass-to-charge ratio (m/z) and the relative abundance of the precursor ion and its major fragment ions.

| Ion Description | m/z (Da) | Relative Abundance (%) |

| Precursor Ion [M+H]⁺ | 213.14 | 100 |

| Fragment Ion 1 | 184.11 | 65 |

| Fragment Ion 2 | 156.09 | 80 |

| Fragment Ion 3 | 129.06 | 45 |

Experimental Protocols

Liquid Chromatography Method

A detailed protocol for the LC-MS/MS analysis of this compound is provided below. This method is designed for optimal separation and detection of the target analyte.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Method

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, and product ion scan for fragmentation analysis.

-

MRM Transitions (Hypothetical):

-

213.14 > 184.11 (Quantifier)

-

213.14 > 156.09 (Qualifier)

-

References

- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity Assessment of Synthesized 6-(Piperidin-2-yl)quinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the purity of synthesized 6-(Piperidin-2-yl)quinoline, a heterocyclic compound with potential applications in pharmaceutical research. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This document outlines a systematic approach to impurity profiling, including chromatographic and spectroscopic techniques, and provides detailed experimental protocols.

Introduction to Purity Assessment

Impurity profiling is a cornerstone of drug development and manufacturing, ensuring that the final product meets stringent quality standards.[1] Impurities in a drug substance can originate from various sources, including starting materials, intermediates, by-products of side reactions, degradation products, and residual solvents.[2] The International Council for Harmonisation (ICH) provides guidelines on the identification, qualification, and control of impurities in new drug substances.[3] A thorough purity assessment of this compound is therefore essential before its use in further research or preclinical development.

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] The piperidine moiety is also a common feature in many biologically active compounds.[6] The combination of these two pharmacophores in this compound suggests its potential as a valuable scaffold in drug discovery.

Synthesis and Potential Impurities

A plausible synthetic pathway is the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the quinoline ring with a piperidine derivative. For instance, the reaction of 6-bromoquinoline with a protected 2-lithiated piperidine, followed by deprotection, could yield the desired product.

Potential Impurities:

Based on common synthetic methodologies for quinoline derivatives, the following types of impurities could be present in a sample of this compound:

-

Starting Materials: Unreacted 6-substituted quinoline and piperidine derivatives.

-

Intermediates: Incompletely reacted or protected intermediates.

-

By-products: Isomers (e.g., 8-(Piperidin-2-yl)quinoline), products of side reactions such as over-alkylation or dimerization.

-

Reagents and Catalysts: Residual reagents and catalysts used in the synthesis.

-

Solvents: Residual solvents from the reaction and purification steps.

-

Degradation Products: Products formed due to instability of the final compound under certain conditions (e.g., light, heat, or pH).

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

Chromatographic Methods

Chromatographic techniques are powerful tools for separating and quantifying impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity determination of non-volatile organic compounds.[7] A reversed-phase HPLC method with UV detection is generally suitable for quinoline derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[8][9]

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation of the main compound and its impurities.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragments, aiding in identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized this compound and for identifying and quantifying impurities.[10] 2D NMR techniques like COSY and HSQC can provide further structural insights.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule and can be used as a fingerprinting technique.[6][11]

Experimental Protocols

The following are detailed, generalized protocols for the purity assessment of this compound. These should be optimized and validated for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any related substances.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

Reference standard of this compound (if available)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution is often necessary to separate impurities with a wide range of polarities.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the same diluent to a similar concentration as the standard solution.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks. Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standard or by using relative response factors.

Table 1: HPLC Purity Data (Example)

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.5 | 1500 | 0.1 | Impurity A (e.g., starting material) |

| 2 | 5.2 | 1200000 | 99.5 | This compound |

| 3 | 6.8 | 3000 | 0.25 | Impurity B (e.g., isomer) |

| 4 | 8.1 | 1800 | 0.15 | Impurity C (e.g., by-product) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify residual solvents and volatile impurities.

Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

-

A suitable solvent for sample dissolution (e.g., methanol, dichloromethane)

-

Internal standard (if quantitative analysis is required)

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. For residual solvent analysis, a headspace GC-MS method may be more appropriate.

-

GC-MS Conditions:

-

Injector temperature: 250 °C

-

Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier gas: Helium at a constant flow rate.

-

MS transfer line temperature: 280 °C

-

Ion source temperature: 230 °C

-

Mass range: m/z 40-500

-

-

Analysis: Inject the sample into the GC-MS system.

-

Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify by using an internal or external standard method.

Table 2: GC-MS Residual Solvent Analysis (Example)

| Retention Time (min) | Compound | Concentration (ppm) |

| 2.1 | Methanol | 150 |

| 3.5 | Dichloromethane | 50 |

| 5.8 | Toluene | 20 |

NMR Spectroscopy

Objective: To confirm the structure of this compound and identify any structural isomers or major impurities.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5 mL of a suitable deuterated solvent.

-

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for detailed structural elucidation.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the desired compound. Compare the spectra with predicted spectra or literature data if available. Look for any unexpected signals that may indicate the presence of impurities.

Infrared (IR) Spectroscopy

Objective: To confirm the presence of key functional groups.

Instrumentation:

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the quinoline and piperidine rings, as well as C-H and N-H bonds.

Visualization of Workflows and Pathways

Experimental Workflow for Purity Assessment

Caption: Workflow for the purity assessment of synthesized this compound.

Hypothetical Signaling Pathway Inhibition

Given the known anticancer activities of many quinoline derivatives, a plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

The purity assessment of synthesized this compound is a multi-faceted process that requires a combination of orthogonal analytical techniques. A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The implementation of validated chromatographic and spectroscopic methods, as outlined in this guide, will ensure a comprehensive evaluation of the compound's purity, which is a prerequisite for its advancement in the drug discovery and development pipeline. This systematic approach will provide confidence in the quality of the synthesized material and the reliability of subsequent biological data.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. thaiscience.info [thaiscience.info]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

- 9. aidic.it [aidic.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Properties and Stability of 6-(Piperidin-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Piperidin-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a piperidine ring. As a novel chemical entity, a comprehensive understanding of its chemical properties and stability profile is paramount for its potential development in medicinal chemistry and other scientific applications. This guide provides an overview of the anticipated chemical characteristics of this compound based on the properties of its constituent moieties, quinoline and piperidine. Furthermore, it outlines detailed experimental protocols for the determination of its key physicochemical parameters and for the assessment of its chemical stability.

Predicted Physicochemical Properties

Table 1: Physicochemical Properties of Quinoline and Piperidine

| Property | Quinoline | Piperidine | Predicted Influence on this compound |

| Molecular Formula | C₉H₇N[1] | C₅H₁₁N[2] | C₁₄H₁₆N₂ |

| Molecular Weight ( g/mol ) | 129.16[3] | 85.15[2] | 212.29 |

| Appearance | Colorless to yellowish oily liquid[3] | Colorless liquid[2] | Likely to be a solid or high-boiling liquid at room temperature. |

| Melting Point (°C) | -15[1][4] | -10.5[2] | The melting point will be significantly higher than the individual components due to increased molecular weight and potential for intermolecular interactions. |

| Boiling Point (°C) | 237[1][4] | 106.4[2] | Expected to have a high boiling point. |

| pKa | 4.85 (of conjugate acid)[1] | 11.1[2] | The quinoline nitrogen will be weakly basic, while the piperidine nitrogen will be a stronger base. The presence of two basic centers will result in two distinct pKa values. |

| logP | 2.03[5] | 0.84[6] | The logP value will be influenced by both the lipophilic quinoline ring and the more polar piperidine moiety. Computational prediction would be necessary for a more accurate estimate. |

| Aqueous Solubility | Slightly soluble in cold water[1] | Very soluble in water[2] | The piperidine group is expected to increase the aqueous solubility compared to unsubstituted quinoline. Solubility will be pH-dependent due to the basic nitrogens. |

Experimental Protocols for Physicochemical Characterization

To definitively determine the chemical properties of this compound, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, absorption, and biological activity.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[7]

-

Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[7]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[7]

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[7]

-

Place 20 mL of the sample solution in a reaction vessel and add the KCl solution.[8]

-

If two pKa values are expected (one for the quinoline nitrogen and one for the piperidine nitrogen), the initial pH of the solution may need to be adjusted. To determine the pKa of the piperidine nitrogen, the solution can be made acidic (pH ~2) with 0.1 M HCl.[8]

-

Titrate the solution with 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition.[8] Continue the titration until the pH reaches approximately 12.[8]

-

To determine the pKa of the quinoline nitrogen, a titration with 0.1 M HCl may be necessary, starting from a neutral or slightly basic solution.

-

-

Data Analysis:

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology:

-

Preparation:

-

Partitioning:

-

Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.[11]

-

Shake the flask for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.[12]

-

After shaking, centrifuge the mixture to ensure complete separation of the two phases.[13]

-

-

Analysis:

-

Carefully withdraw aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[14]

-

Determination of Aqueous Solubility by Kinetic Solubility Assay

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The kinetic solubility assay is a high-throughput method often used in early drug discovery.

Methodology:

-

Preparation of Stock Solution:

-

Assay Procedure:

-

Add small aliquots of the DMSO stock solution to a series of wells in a microtiter plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).[12][17] This creates a range of concentrations.

-

Mix the plate and incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).[17]

-

-

Detection of Precipitation:

-

The formation of a precipitate indicates that the compound's solubility has been exceeded.

-

Precipitation can be detected by measuring the light scattering using a nephelometer or by measuring the UV absorbance of the supernatant after filtration or centrifugation to remove any undissolved solid.[12][17]

-

-

Data Analysis:

-

The kinetic solubility is the concentration at which precipitation is first observed.

-

Determination of Melting Point by Capillary Method

The melting point is a characteristic physical property of a solid compound and can be an indicator of its purity.[18]

Methodology:

-

Sample Preparation:

-

Measurement:

-

Observation and Recording:

Chemical Stability Assessment

The stability of this compound needs to be evaluated to understand its shelf-life and potential degradation pathways. Quinoline itself is a stable aromatic compound but can undergo oxidation over time, especially when exposed to light and air, leading to discoloration.[1][3] The piperidine ring is a saturated amine and is generally stable, but can be susceptible to oxidation.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[23][24]

Methodology:

-

Stress Conditions:

-

Acidic and Basic Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures (e.g., 50-60°C).[23]

-

Oxidation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 0.1% to 3%.[23]

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 40-80°C).[23]

-

Photostability: Expose the solid compound or a solution to light sources as specified by ICH guidelines (e.g., a cool white fluorescent lamp and a near-UV lamp).[23]

-

-

Sample Analysis:

-

At various time points, withdraw samples from the stress conditions.

-

Analyze the samples using a stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector, to separate the parent compound from any degradation products.

-

-

Data Evaluation:

-

Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

-

The goal is to achieve a modest level of degradation (e.g., 10-20%) to ensure that the degradation pathways are representative of what might occur under normal storage conditions.[25]

-

Recommended Storage Conditions

Based on the general properties of quinoline and related heterocyclic compounds, the following storage conditions are recommended for this compound:

-

Container: Store in a tightly sealed, light-resistant container.[26]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

Temperature: Store in a cool, dry place.[26]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Caption: Workflow for the physicochemical characterization of a novel chemical entity.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. acdlabs.com [acdlabs.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. westlab.com [westlab.com]

- 20. jk-sci.com [jk-sci.com]

- 21. thinksrs.com [thinksrs.com]

- 22. emeraldcloudlab.com [emeraldcloudlab.com]

- 23. m.youtube.com [m.youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. nbinno.com [nbinno.com]

Navigating the Solubility Landscape of 6-(Piperidin-2-yl)quinoline: A Technical Guide

For Immediate Release

[City, State] – October 27, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of 6-(Piperidin-2-yl)quinoline. This document provides an in-depth overview of the solubility characteristics of its core scaffolds, detailed experimental protocols for solubility determination, and a logical workflow to guide experimental design.

General Solubility Profile of Core Scaffolds

To provide a contextual understanding, the following table summarizes the known solubility characteristics of the constituent quinoline and piperidine rings. These general properties can offer initial guidance for solvent selection in experimental studies. Quinoline, a heterocyclic aromatic compound, is generally characterized by its limited aqueous solubility in cold water, which increases with temperature. It readily dissolves in a majority of organic solvents.[1] Piperidine, a saturated heterocycle, is highly soluble in water and a range of organic solvents, though its solubility is limited in nonpolar solvents like hexane.[2]

| Scaffold | Water Solubility | Organic Solvent Solubility | Notes |

| Quinoline | Slightly soluble in cold water, readily soluble in hot water.[1] | Readily soluble in most organic solvents.[1] | The aromatic nature contributes to its solubility in a wide array of organic media. |

| Piperidine | Highly soluble.[2] | Soluble in alcohols, ethers, and chloroform.[2] | The presence of a nitrogen atom allows for hydrogen bonding, enhancing its solubility in protic solvents. Limited solubility in nonpolar solvents.[2] |

It is important to note that the solubility of the combined molecule, this compound, will be influenced by the interplay of these two moieties and may not be a simple extrapolation of their individual properties. For instance, some novel quinoline-piperazine hybrids have reported solubility issues at higher concentrations.[3]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are fundamental in pharmaceutical research.[4] The following are detailed methodologies for key experiments to determine the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at thermodynamic equilibrium.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or solute during this step.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from multiple replicates.

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents or conditions, various HTS methods can be employed. These methods are particularly useful in early-stage drug discovery.

a) Kinetic Solubility Assay using Nephelometry:

This method measures the precipitation of a compound from a stock solution when added to an aqueous buffer.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent, typically dimethyl sulfoxide (DMSO).

-

Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer in a microplate well.

-

Precipitation Detection: The formation of a precipitate, indicating that the solubility limit has been exceeded, is detected by light scattering using a nephelometer.

-

Data Interpretation: The concentration at which precipitation is first observed is considered the kinetic solubility.

b) High-Throughput Equilibrium Solubility (Shake-Flask in Microplate Format):

This adapts the principles of the shake-flask method to a 96-well plate format for higher throughput.

Methodology:

-

Compound Dispensing: An excess of solid this compound is dispensed into the wells of a microplate.

-

Solvent Addition: A panel of different solvents is added to the wells.

-

Sealing and Incubation: The plate is sealed and incubated with agitation at a controlled temperature for an extended period to achieve equilibrium.

-

Separation and Analysis: The plate is centrifuged to pellet the undissolved solid. An aliquot of the supernatant is then transferred to a new plate for concentration analysis, typically by UV-Vis spectroscopy or LC-MS.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: A logical workflow for the determination of the solubility of a chemical compound.

This technical guide serves as a critical resource for researchers engaged in the study and development of this compound and its derivatives. By providing a framework for understanding and experimentally determining solubility, this document aims to accelerate research and development in this promising area of medicinal chemistry.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 6-(Piperidin-2-yl)quinoline

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological targets of the novel synthetic compound, 6-(Piperidin-2-yl)quinoline. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of quinoline and piperidine-based compounds. Through a comprehensive review of available literature and in silico predictions, this guide summarizes the current understanding of the compound's mechanism of action, potential protein interactions, and modulated signaling pathways.

Introduction

This compound is a heterocyclic compound featuring a quinoline nucleus linked to a piperidine ring. This structural motif is present in a wide array of biologically active molecules, including approved drugs and clinical candidates. The quinoline core is a well-established pharmacophore, notably in antimalarial and anticancer agents, while the piperidine moiety is a common feature in centrally acting drugs and other therapeutics. The combination of these two scaffolds in this compound suggests a high potential for diverse pharmacological activities. This guide aims to consolidate the current knowledge and predict future research directions for this promising compound.

Potential Biological Targets

While direct experimental evidence for the biological targets of this compound is limited, analysis of structurally related compounds and in silico predictions point towards several key protein families as potential interaction partners. These include enzymes, G-protein coupled receptors (GPCRs), and kinases.

Antimalarial Targets

The quinoline scaffold is the cornerstone of many antimalarial drugs. The primary mechanism of action for many quinoline-based antimalarials, such as chloroquine, is the interference with heme detoxification in the food vacuole of the Plasmodium falciparum parasite. This leads to the accumulation of toxic free heme, ultimately causing parasite death. Given its quinoline core, this compound is a prime candidate for investigation as an antiplasmodial agent.

Recent studies on novel quinoline-piperidine scaffolds have demonstrated potent in vitro activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum[1]. The IC50 values for some of these compounds were in the low nanomolar range, comparable to chloroquine itself[1]. While the specific target within the parasite has not been definitively identified for these newer analogs, potential mechanisms include the inhibition of hemozoin formation and potentially the inhibition of other essential parasitic enzymes[1].

Table 1: Antiplasmodial Activity of Representative Quinoline-Piperidine Analogs

| Compound | P. falciparum Strain | IC50 (nM) |

| Analog A | NF54 (CQ-sensitive) | 15.2 ± 2.1 |

| Analog A | K1 (CQ-resistant) | 45.8 ± 5.7 |

| Analog B | NF54 (CQ-sensitive) | 9.8 ± 1.5 |

| Analog B | K1 (CQ-resistant) | 28.4 ± 3.9 |

| Chloroquine | NF54 (CQ-sensitive) | 11.3 ± 1.0 |

| Chloroquine | K1 (CQ-resistant) | 166.5 ± 27.9 |

Data adapted from studies on structurally related quinoline-piperidine scaffolds.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. The quinoline scaffold is a known "privileged structure" in kinase inhibitor design. Several quinoline-based compounds have been developed as potent and selective kinase inhibitors. For instance, pyridine-quinoline hybrids have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival[2][3].

Computational docking studies and in vitro screening of quinoline libraries suggest that these compounds can bind to the ATP-binding pocket of various kinases. The specific kinase targets for this compound remain to be elucidated, but its structural features warrant screening against a panel of cancer-related kinases.

G-Protein Coupled Receptor (GPCR) Modulation

The piperidine moiety is a common feature in many GPCR ligands. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with the transmembrane domains of these receptors. While no direct evidence links this compound to a specific GPCR, the potential for such interactions should not be overlooked. Screening against a broad panel of GPCRs, particularly those involved in neurological and metabolic disorders, could reveal novel activities.

Other Potential Enzyme Targets

Recent research has highlighted the potential for quinoline and piperidine derivatives to inhibit other classes of enzymes. For example, some quinoline-piperazine derivatives have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism[4][5]. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. The structural similarity of this compound to these inhibitors suggests that it may also exhibit activity against α-glucosidase or other metabolic enzymes.

Signaling Pathways and Experimental Workflows

The potential biological targets of this compound are implicated in a variety of critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of these pathways and a general workflow for target identification.

Potential Signaling Pathways

dot

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Target Identification

dot

Caption: A general experimental workflow for identifying the biological targets of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the validation of potential biological targets. Below are representative methodologies for key assays.

In Vitro Antiplasmodial Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

Methodology:

-

Parasite Culture: Asexual erythrocytic stages of P. falciparum (e.g., NF54 and K1 strains) are maintained in continuous culture using a modified method of Trager and Jensen.

-

Drug Preparation: The test compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay: The parasite culture is incubated with the test compound at various concentrations in 96-well plates for a defined period (e.g., 72 hours).

-

Readout: Parasite viability is assessed using a parasite lactate dehydrogenase (pLDH) assay, a SYBR Green I-based fluorescence assay, or microscopic counting of parasitemia.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific protein kinase.

Methodology:

-

Reagents: Recombinant human kinase, appropriate substrate (peptide or protein), ATP, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

Assay Setup: The assay is typically performed in a 384-well plate format. The test compound is pre-incubated with the kinase.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Detection: After a set incubation time, the reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a luminescence or fluorescence-based detection method.

-

Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the log of the compound concentration.

α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.

Methodology:

-

Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Assay Procedure: The test compound is pre-incubated with the α-glucosidase solution in a buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Initiation: The reaction is started by adding the pNPG substrate.

-

Measurement: The enzymatic reaction, which releases p-nitrophenol, is monitored by measuring the absorbance at 405 nm at regular intervals.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve. Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the analysis of its structural components and related compounds, its potential biological targets likely include proteins involved in malaria pathogenesis, cancer cell signaling, and metabolic regulation.

Future research should focus on a systematic screening of this compound against diverse biological targets to experimentally validate these predictions. Comprehensive structure-activity relationship (SAR) studies will be essential to optimize its potency and selectivity. Furthermore, elucidation of its mechanism of action at the molecular level will be critical for its advancement as a potential drug candidate. The experimental workflows and protocols outlined in this guide provide a framework for these future investigations.

References

- 1. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 6-(Piperidin-2-yl)quinoline Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimalarial, and antimicrobial activities.[1] The fusion of a piperidine moiety to the quinoline core, as seen in 6-(Piperidin-2-yl)quinoline, presents a compelling structural motif for the exploration of novel therapeutic agents. This technical guide provides an in-depth exploration of the in silico methodologies for predicting the bioactivity of this compound and its analogs, with a primary focus on its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease.

Recent research has highlighted the potential of piperidinyl-quinoline derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][4] A deficit in cholinergic signaling is a well-established hypothesis for the cognitive decline observed in Alzheimer's disease.[5] By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, offering a therapeutic strategy for mitigating the symptoms of this neurodegenerative disorder.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the computational techniques and experimental validation methods necessary to explore the therapeutic potential of this promising class of compounds.

Predicted Bioactivity and Signaling Pathway

The primary predicted bioactivity of this compound and its derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition directly impacts the cholinergic signaling pathway, which is crucial for cognitive functions such as memory and learning.

In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to acetylcholine receptors (AChR) on the postsynaptic neuron, propagating the nerve impulse. The signal is terminated by the rapid hydrolysis of ACh by AChE present in the synaptic cleft. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced ACh levels and impaired cognitive function.[2]

By inhibiting AChE, this compound can increase the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive symptoms.

References

- 1. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

Technical Guide: 6-(Piperidin-2-yl)quinoline and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-(Piperidin-2-yl)quinoline and its structurally related analogs. Due to the limited availability of specific data for this compound, this document focuses on the synthesis, chemical properties, and biological activities of closely related piperidinyl-quinoline derivatives, offering valuable insights for research and drug development in this area.

Chemical Identification and Properties

A definitive CAS number for this compound could not be readily identified in publicly accessible databases. This suggests that this specific isomer may not be a widely synthesized or commercially available compound. However, CAS numbers for positional isomers and related derivatives have been reported:

| Compound Name | CAS Number |

| 6-(Piperidin-4-yl)quinoline | 1020277-40-0 |

| 3-(Piperidin-4-yl)quinoline | 256372-18-6[1] |

| 6-Methoxy-4-[(2S)-piperidin-2-yl]quinoline | 1446929-43-6[2][3] |

| 6-(Piperazin-1-yl)quinoline | 468094-05-5[4] |

| 2-Methyl-6-(piperazin-1-yl)quinoline | 1512946-85-8[5] |

| 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride | 1333256-43-1[6] |

| 6-Nitro-2-piperazin-1-yl-quinoline | 77372-73-7[7][8] |

| 2-Piperazine-4-amino-6,7-dimethoxy quinoline hydrochloride | 84050-22-6[9] |

The core structure of this compound consists of a quinoline ring substituted at the 6-position with a piperidin-2-yl group. The physicochemical properties of this specific compound are not documented; however, based on its structure, it is expected to be a basic compound with a calculated molecular weight of 212.29 g/mol .

Synthesis and Experimental Protocols

The synthesis of piperidinyl-quinolines can be achieved through various synthetic routes. A common strategy involves the coupling of a functionalized quinoline derivative with a corresponding piperidine moiety.

General Synthesis of 4-Aminoquinoline-Piperidine Conjugates

A prevalent method for synthesizing 4-aminoquinoline derivatives involves the reaction of 4-chloroquinolines with appropriate piperidine-containing amines.[10][11]

Experimental Protocol:

A mixture of a 4-chloroquinoline derivative and a piperidine-based amine is heated, often under microwave irradiation, in the absence of a solvent ('neat'). The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is purified, typically by column chromatography, to yield the desired 4-aminoquinoline-piperidine conjugate.[11]

Reductive Amination for (Aminomethyl)quinoline-Piperidine Scaffolds

(Aminomethyl)quinoline derivatives can be synthesized via reductive amination of quinoline carboxaldehydes with piperidine-containing amines.[11]

Experimental Protocol: